Enhanced Acidity (Lower pKa) Versus Methyl Acetoacetate Improves Enolate Reactivity
The methoxy substituent at the 4-position exerts an electron-withdrawing inductive effect, lowering the pKa of the central methylene protons compared to unsubstituted methyl acetoacetate. This difference quantitatively translates into a higher degree of enolate formation under identical basic conditions, enhancing its reactivity in nucleophilic additions and condensations .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 9.88 ± 0.46 (Predicted, 25°C) |
| Comparator Or Baseline | Methyl acetoacetate (CAS 105-45-3): 10.67 ± 0.46 (Predicted, 25°C) |
| Quantified Difference | ΔpKa ≈ -0.79 (Target is more acidic) |
| Conditions | Predicted pKa at 25°C in aqueous environment . |
Why This Matters
Lower pKa enables more facile deprotonation and enolate generation at milder base strengths, allowing for greater control over regioselectivity and side-reaction suppression in multi-step syntheses.
